1-Bromo-2-(but-3-yn-1-yl)benzene
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Overview
Description
1-Bromo-2-(but-3-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br. It consists of a benzene ring substituted with a bromine atom and a but-3-yn-1-yl group. This compound is of interest in organic synthesis and various research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(but-3-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(but-3-yn-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(but-3-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzyl alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-Bromo-2-(but-3-yn-1-yl)benzene is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(but-3-yn-1-yl)benzene involves its reactivity towards various chemical reagents. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The but-3-yn-1-yl group provides a site for further functionalization, allowing the compound to participate in diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(but-3-yn-1-yl)benzene: Similar structure but with the but-3-yn-1-yl group at the para position.
1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene: Contains an additional bromine atom on the alkyne chain.
4-Bromo-1-phenylbut-1-yne: Similar alkyne structure but with different substitution patterns.
Uniqueness
1-Bromo-2-(but-3-yn-1-yl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and an alkyne group allows for versatile functionalization and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
1-bromo-2-but-3-ynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUCUZDWVZKJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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